Tert-butyl ((5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate
Description
Tert-butyl ((5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its tert-butyl carbamate group attached to a bicyclo[3.2.2]nonane framework, which includes an aminomethyl substituent. The compound’s structure imparts specific chemical properties that make it of interest in various fields of scientific research.
Properties
IUPAC Name |
tert-butyl N-[[5-(aminomethyl)-1-bicyclo[3.2.2]nonanyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-14(2,3)20-13(19)18-12-16-6-4-5-15(11-17,7-9-16)8-10-16/h4-12,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICJTLGPDFENRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(CC1)(CC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate typically involves multistep organic reactions. One common method includes the formation of the bicyclo[3.2.2]nonane core through a Diels-Alder reaction followed by functional group modifications. The aminomethyl group can be introduced via reductive amination, and the tert-butyl carbamate group is often added using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the carbamate group produces primary amines.
Scientific Research Applications
Tert-butyl ((5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl ((5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate exerts its effects is largely dependent on its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic framework but differ in the positioning and nature of substituents.
Tert-butyl carbamates: Compounds with the tert-butyl carbamate group but different core structures.
Uniqueness
Tert-butyl ((5-(aminomethyl)bicyclo[3.2.2]nonan-1-yl)methyl)carbamate is unique due to its specific combination of a bicyclo[3.2.2]nonane core with an aminomethyl and tert-butyl carbamate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
